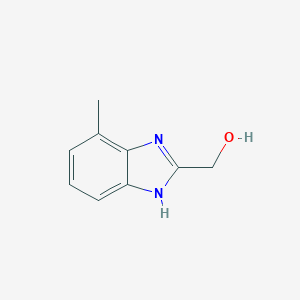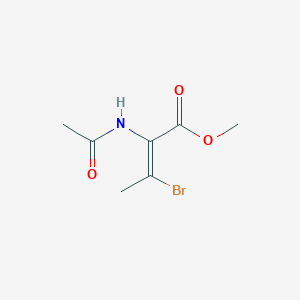
Methyl-(2E)-2-acetylamino-3-bromo-2-butenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like “Methyl-(2E)-2-acetylamino-3-bromo-2-butenoate” belong to the class of organic compounds known as esters. Esters are compounds derived from carboxylic acids where the hydroxyl group has been replaced by an alkyl group .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of a carboxylic acid derivative with an amine or alcohol. The exact method would depend on the specific structures of the reactants .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS) .Chemical Reactions Analysis
The chemical reactions of a compound can be studied using various techniques. For example, its reactivity with different reagents can be tested, and the products can be analyzed using spectroscopic methods .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound such as its melting point, boiling point, solubility, and reactivity can be determined through various experimental methods .Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl (E)-2-acetamido-3-bromobut-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO3/c1-4(8)6(7(11)12-3)9-5(2)10/h1-3H3,(H,9,10)/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDNFRLAPPLLQU-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)OC)NC(=O)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C(=O)OC)\NC(=O)C)/Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-(2E)-2-acetylamino-3-bromo-2-butenoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


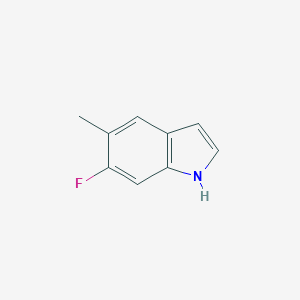
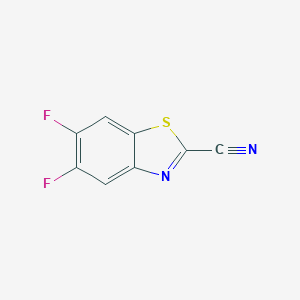
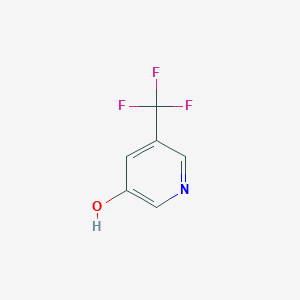
![(S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone](/img/structure/B67779.png)
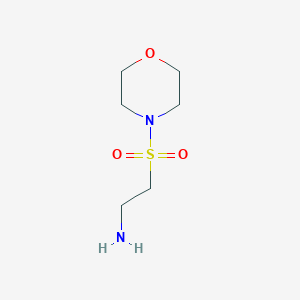
![(3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione](/img/structure/B67783.png)
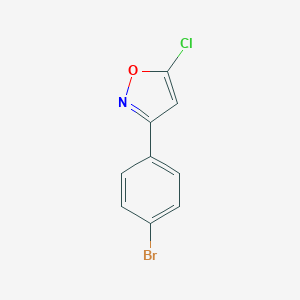
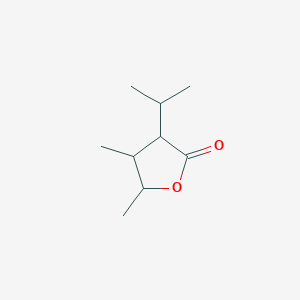
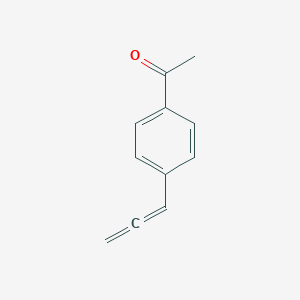
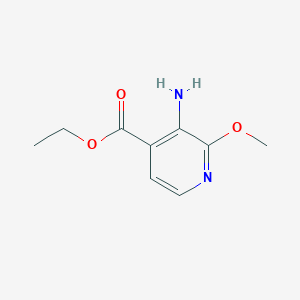
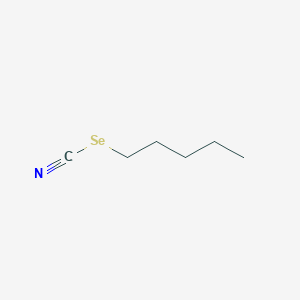
![1-[5-(2-Phenyleth-1-Ynyl)-2-Thienyl]Ethan-1-One](/img/structure/B67793.png)
